tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1803561-17-2
VCID: VC3405741
InChI: InChI=1S/C12H15BrFNO2/c1-7-5-6-8(14)10(9(7)13)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,15,16)
SMILES: CC1=C(C(=C(C=C1)F)NC(=O)OC(C)(C)C)Br
Molecular Formula: C12H15BrFNO2
Molecular Weight: 304.15 g/mol

tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate

CAS No.: 1803561-17-2

Cat. No.: VC3405741

Molecular Formula: C12H15BrFNO2

Molecular Weight: 304.15 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate - 1803561-17-2

Specification

CAS No. 1803561-17-2
Molecular Formula C12H15BrFNO2
Molecular Weight 304.15 g/mol
IUPAC Name tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate
Standard InChI InChI=1S/C12H15BrFNO2/c1-7-5-6-8(14)10(9(7)13)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,15,16)
Standard InChI Key QCQXBUZRAJKUMQ-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C=C1)F)NC(=O)OC(C)(C)C)Br
Canonical SMILES CC1=C(C(=C(C=C1)F)NC(=O)OC(C)(C)C)Br

Introduction

Chemical Identity and Structural Characterization

Basic Information

Tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate is an organic compound with the CAS registry number 1803561-17-2 . It belongs to the chemical class of carbamates, which are characterized by a carbonyl group bonded to a nitrogen atom that is also connected to an alkyl or aryl group. The molecular formula of this compound is C12H15BrFNO2 with a molecular weight of 304.1554 g/mol .

Structural Features

The compound features a distinctive structural arrangement with multiple functional groups:

  • A 2-bromo-6-fluoro-3-methylphenyl core structure

  • A tert-butyloxycarbonyl (Boc) protecting group attached to the amine

  • Halogen substituents (bromine at position 2 and fluorine at position 6)

  • A methyl substituent at position 3 of the phenyl ring

This specific arrangement of substituents contributes to the compound's unique chemical reactivity and properties. The presence of both bromine and fluorine atoms creates an electron-deficient aromatic system with distinctive reactivity patterns.

Physicochemical Properties

Physical Properties

The compound exists as a solid at room temperature with the following key physical parameters:

PropertyValueReference
Molecular Weight304.1554 g/mol
Physical StateSolid
ColorNot specified in literature-
Storage Recommendation-4°C (1-2 weeks), -20°C (1-2 years)

Chemical Reactivity

The chemical reactivity of tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate is largely influenced by its halogen substituents and carbamate functional group:

  • The bromine atom at position 2 provides a reactive site for various coupling reactions, including Suzuki-Miyaura, Negishi, and Sonogashira couplings.

  • The fluorine atom at position 6 introduces unique electronic effects that can influence the compound's stability and reactivity.

  • The Boc (tert-butyloxycarbonyl) protecting group can be selectively cleaved under acidic conditions, making it valuable in multi-step synthetic procedures.

  • The methyl group at position 3 provides additional options for functionalization through C-H activation chemistry.

Synthesis Methods

Protection of Aniline Derivatives

A common approach involves the Boc-protection of the corresponding aniline:

  • Starting with 2-bromo-6-fluoro-3-methylaniline

  • Reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base

  • Purification to obtain the desired carbamate product

Halogenation of Protected Anilines

An alternative approach involves:

  • Protection of 6-fluoro-3-methylaniline with Boc2O

  • Selective bromination at position 2 using brominating agents like N-bromosuccinimide (NBS)

  • Purification to obtain the target compound

Comparative Analysis with Related Compounds

Structural Analogs

Tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate belongs to a broader family of halogenated phenylcarbamates. The following table compares this compound with structurally related molecules:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Structural Differences
Tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate1803561-17-2C12H15BrFNO2304.16Reference compound
Tert-butyl N-(2-bromo-6-fluorophenyl)carbamate1057720-25-8C11H13BrFNO2290.13Lacks methyl group at position 3
Tert-butyl (3-bromo-6-chloro-2-fluoro-phenyl)carbamate1820711-67-8C11H12NO2FClBr324.57Different halogen arrangement, chlorine instead of methyl
Tert-butyl (2-fluoro-3-methoxyphenyl)carbamate801281-99-2C12H16FNO3241.26Methoxy instead of bromine and methyl
Tert-butyl 2-bromophenyl(methyl)carbamate714914-39-3C12H16BrNO2286.16N-methylated, lacks fluorine

Structure-Activity Relationships

The pattern of substitution on the phenyl ring significantly affects the compound's chemical behavior:

  • The position of the bromine atom (ortho to the carbamate) facilitates certain types of coupling reactions.

  • The fluorine atom provides increased metabolic stability compared to non-fluorinated analogs.

  • The methyl group offers opportunities for further functionalization and can influence the electronic properties of the aromatic system.

Applications in Chemical Research and Development

Role in Organic Synthesis

Tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate serves as a versatile building block in organic synthesis due to several key attributes:

  • The bromine atom provides a handle for transition metal-catalyzed cross-coupling reactions, enabling the elaboration of the core structure.

  • The carbamate (N-Boc) group serves as a protecting group that can be selectively removed under acidic conditions.

  • The presence of fluorine enhances metabolic stability, making derivatives potentially valuable in medicinal chemistry applications.

Specific Research Areas

The compound is particularly relevant to research focusing on:

  • Development of fluorinated pharmaceuticals

  • Studies involving aromatic substitution patterns

  • Investigation of protecting group strategies in multi-step synthesis

Hazard TypeHazard StatementReference
Acute ToxicityH303: May be harmful if swallowed
Skin IrritationH313: May be harmful in contact with skin
RespiratoryH333: May be harmful if inhaled

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